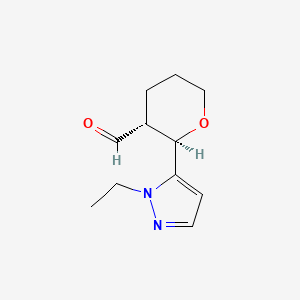
rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde is a synthetic organic compound that belongs to the class of oxane derivatives This compound is characterized by the presence of an oxane ring substituted with a pyrazolyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a substitution reaction using a suitable pyrazole derivative.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation of a primary alcohol or via formylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The pyrazolyl group can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2R,3R)-2-(2-Ethylpyrazol-3-yl)oxane-3-carboxylic acid.
Reduction: Formation of (2R,3R)-2-(2-Ethylpyrazol-3-yl)oxane-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.
(2R,3R)-2-(2-Phenylpyrazol-3-yl)oxane-3-carbaldehyde: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness
rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde is unique due to the specific combination of the ethylpyrazolyl group and the oxane ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1955557-99-9 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 |
IUPAC Name |
(2R,3R)-2-(2-ethylpyrazol-3-yl)oxane-3-carbaldehyde |
InChI |
InChI=1S/C11H16N2O2/c1-2-13-10(5-6-12-13)11-9(8-14)4-3-7-15-11/h5-6,8-9,11H,2-4,7H2,1H3/t9-,11+/m0/s1 |
InChI Key |
AOEVZGBNFRUFMW-GXSJLCMTSA-N |
SMILES |
CCN1C(=CC=N1)C2C(CCCO2)C=O |
Isomeric SMILES |
CCN1C(=CC=N1)[C@H]2[C@@H](CCCO2)C=O |
Canonical SMILES |
CCN1C(=CC=N1)C2C(CCCO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B1653716.png)


![4-Azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B1653722.png)

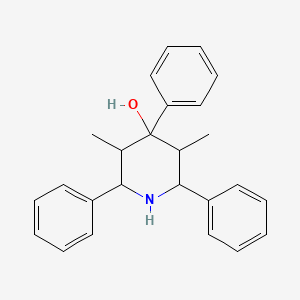
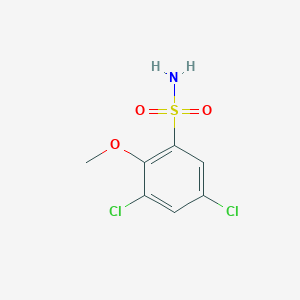
![1-Naphthalenecarboxylic acid, 8-[[2-(hydroxymethyl)phenyl]sulfinyl]-](/img/structure/B1653729.png)
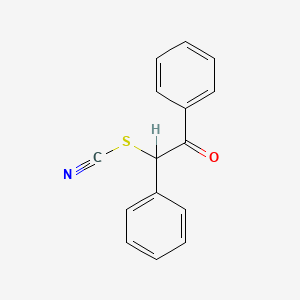
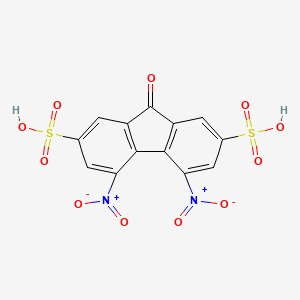
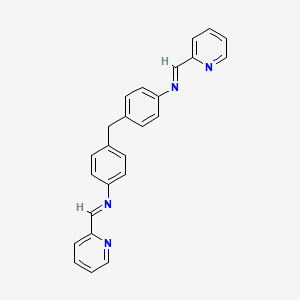
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1653737.png)
